Cas no 1909318-69-9 (6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride)
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine dihydrochloride
- 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride
- 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride
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- MDL: MFCD29047529
- Inchi: 1S/C8H10N2.2ClH/c9-8-3-6-1-2-10-5-7(6)4-8;;/h1-2,5,8H,3-4,9H2;2*1H
- InChI Key: KAWWWSUMVOOHKI-UHFFFAOYSA-N
- SMILES: C1=NC=CC2CC(N)CC1=2.[H]Cl.[H]Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-249372-0.05g |
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride |
1909318-69-9 | 95% | 0.05g |
$668.0 | 2024-06-19 | |
| Enamine | EN300-249372-0.1g |
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride |
1909318-69-9 | 95% | 0.1g |
$872.0 | 2024-06-19 | |
| Enamine | EN300-249372-0.25g |
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride |
1909318-69-9 | 95% | 0.25g |
$1245.0 | 2024-06-19 | |
| Enamine | EN300-249372-0.5g |
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride |
1909318-69-9 | 95% | 0.5g |
$1964.0 | 2024-06-19 | |
| Enamine | EN300-249372-1.0g |
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride |
1909318-69-9 | 95% | 1.0g |
$2516.0 | 2024-06-19 | |
| Enamine | EN300-249372-2.5g |
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride |
1909318-69-9 | 95% | 2.5g |
$4932.0 | 2024-06-19 | |
| Enamine | EN300-249372-5.0g |
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride |
1909318-69-9 | 95% | 5.0g |
$7297.0 | 2024-06-19 | |
| Enamine | EN300-249372-10.0g |
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride |
1909318-69-9 | 95% | 10.0g |
$10823.0 | 2024-06-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7559-1-1G |
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride |
1909318-69-9 | 95% | 1g |
¥ 11,880.00 | 2023-03-16 | |
| Chemenu | CM444965-1g |
5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride |
1909318-69-9 | 95%+ | 1g |
$1626 | 2023-03-10 |
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride Suppliers
6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride
Comprehensive Overview of 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride (CAS No. 1909318-69-9)
The compound 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride (CAS No. 1909318-69-9) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This bicyclic amine derivative, characterized by its cyclopenta[c]pyridine core, is often explored for its potential applications in drug discovery and medicinal chemistry. Its unique structural features, including the dihydrochloride salt form, enhance solubility and stability, making it a valuable intermediate in synthetic pathways.
Researchers frequently investigate 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine due to its relevance in targeting central nervous system (CNS) disorders and enzyme modulation. The compound's scaffold is analogous to bioactive molecules that interact with neurotransmitter receptors, which aligns with current trends in neuropharmacology and precision medicine. As the demand for novel small-molecule therapeutics grows, this compound's role in high-throughput screening and structure-activity relationship (SAR) studies becomes increasingly prominent.
In the context of synthetic chemistry, the dihydrochloride salt of 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine offers practical advantages, such as improved handling and storage properties. Its synthesis often involves catalytic hydrogenation or reductive amination techniques, which are topics of interest in green chemistry and sustainable synthesis. These methods align with the broader scientific community's focus on eco-friendly and cost-effective production processes.
The compound's CAS No. 1909318-69-9 is a critical identifier for regulatory compliance and literature searches. Databases like PubChem and Reaxys frequently catalog its physicochemical properties, including molecular weight, melting point, and solubility profiles. Such data are indispensable for researchers designing in vitro or in vivo experiments, particularly in drug metabolism and pharmacokinetics studies.
Current trends in AI-driven drug discovery have further amplified interest in compounds like 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride. Machine learning models often utilize its structural fingerprints to predict bioactivity or toxicity, addressing common queries about lead optimization and de novo design. This intersection of computational chemistry and experimental validation underscores the compound's versatility in modern research.
From a commercial perspective, suppliers of 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride emphasize its high purity and batch consistency, which are critical for reproducibility in academic and industrial labs. The compound's pricing and availability are frequently searched topics, reflecting its niche yet growing demand in the fine chemicals market.
In summary, 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine;dihydrochloride (CAS No. 1909318-69-9) represents a compelling case study in the convergence of medicinal chemistry, synthetic methodology, and computational advancements. Its continued exploration will likely yield insights into therapeutic innovation and molecular design, solidifying its place in the scientific lexicon.
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